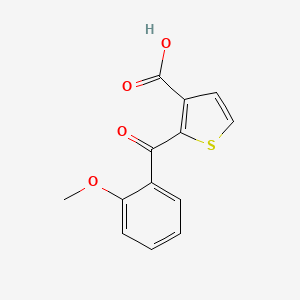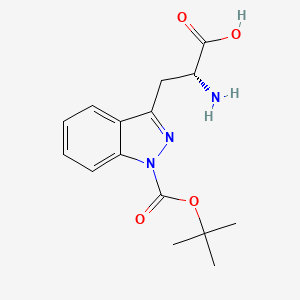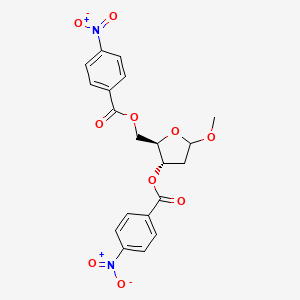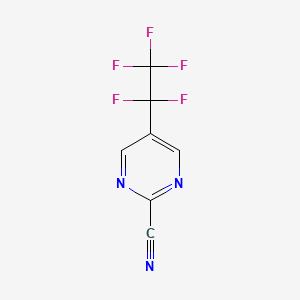
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile is a chemical compound with the molecular formula C7H2F5N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the pentafluoroethyl group and the carbonitrile group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile typically involves the reaction of pentafluoroethyl-substituted precursors with pyrimidine derivatives under specific conditions. One common method includes the use of pentafluoroethyl iodide and a pyrimidine-2-carbonitrile derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluoroethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the pentafluoroethyl group.
Applications De Recherche Scientifique
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Pentafluoroethyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been studied as an inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis and cancer progression . The compound’s effects are mediated through binding to the active site of the target protein, disrupting its normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-5-carbonitrile: A closely related compound with similar structural features but lacking the pentafluoroethyl group.
Pentafluoroethylbenzene: Shares the pentafluoroethyl group but has a different core structure.
2,4-Diaminopyrimidine: Another pyrimidine derivative with different substituents.
Uniqueness
5-(Pentafluoroethyl)pyrimidine-2-carbonitrile is unique due to the presence of both the pentafluoroethyl group and the carbonitrile group, which confer distinct chemical and biological properties. The pentafluoroethyl group enhances the compound’s lipophilicity and stability, while the carbonitrile group provides a site for further chemical modifications.
Propriétés
Numéro CAS |
1816290-25-1 |
|---|---|
Formule moléculaire |
C7H2F5N3 |
Poids moléculaire |
223.10 g/mol |
Nom IUPAC |
5-(1,1,2,2,2-pentafluoroethyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H2F5N3/c8-6(9,7(10,11)12)4-2-14-5(1-13)15-3-4/h2-3H |
Clé InChI |
GGNFRHPEYLAGFK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C#N)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


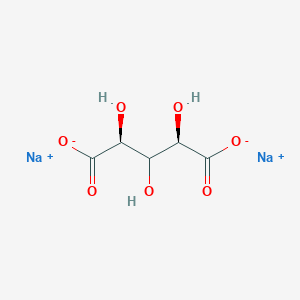
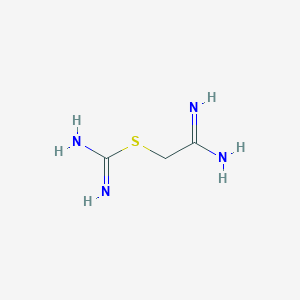
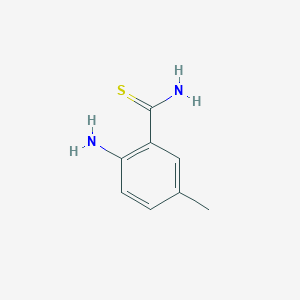
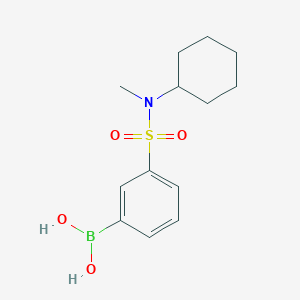
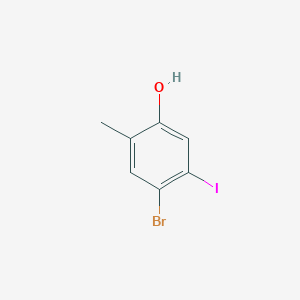
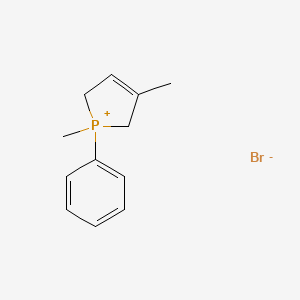
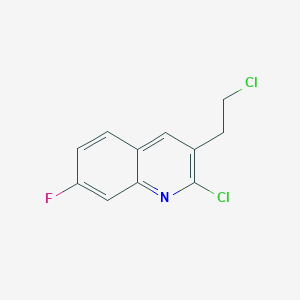
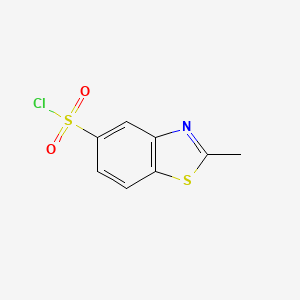
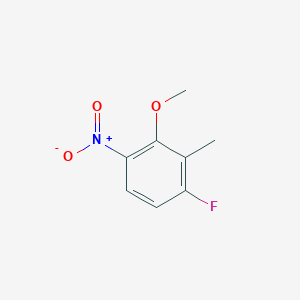
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
